
2-Amino-2-(3,4-dimethylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3,4-dimethylcyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an amino group and a dimethylcyclohexyl group attached to an acetamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dimethylcyclohexyl)acetamide typically involves the reaction of 3,4-dimethylcyclohexanone with an appropriate amine source under controlled conditions. One common method includes the reductive amination of 3,4-dimethylcyclohexanone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dimethylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-Amino-2-(3,4-dimethylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,5-dimethylcyclohexyl)acetamide: Similar in structure but with a different position of the methyl groups on the cyclohexyl ring.
2-Amino-2-(4-methylcyclohexyl)acetamide: Contains a single methyl group on the cyclohexyl ring.
2-Amino-2-(cyclohexyl)acetamide: Lacks the methyl groups on the cyclohexyl ring.
Uniqueness
2-Amino-2-(3,4-dimethylcyclohexyl)acetamide is unique due to the specific positioning of the dimethyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-amino-2-(3,4-dimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H2,12,13) |
InChI Key |
VWNOQLIKUQZYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


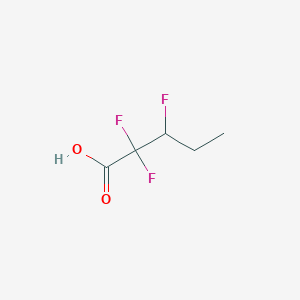
![2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13283868.png)

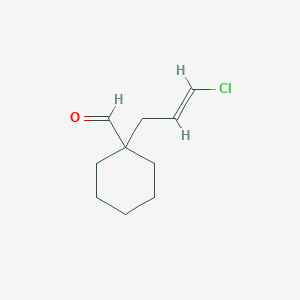
![1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13283890.png)
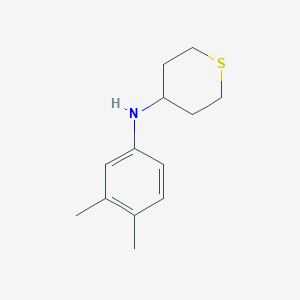
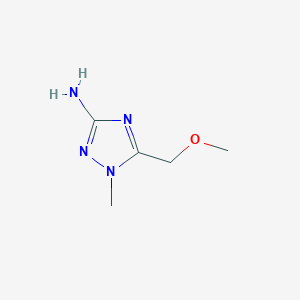
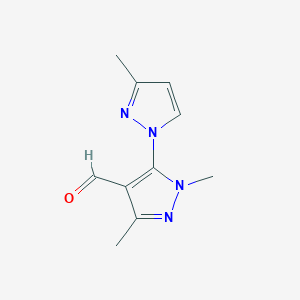
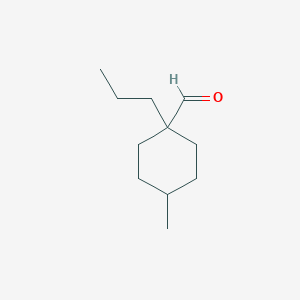
![1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione](/img/structure/B13283934.png)
![1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine](/img/structure/B13283953.png)
